2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a nicotinonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Piperidine Ring Formation: The piperidine ring is usually synthesized via hydrogenation or cyclization reactions.
Coupling Reactions: The benzofuran and piperidine intermediates are then coupled using reagents like coupling agents or catalysts.
Introduction of the Nicotinonitrile Group: This step involves the reaction of the coupled intermediate with nicotinonitrile under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling pathways and receptor interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran moiety may interact with aromatic residues in the target protein, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The nicotinonitrile group may further modulate the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and other piperidine-based drugs share structural similarities.
Benzofuran Derivatives: Compounds such as benzofuran-based pharmaceuticals exhibit similar biological activities.
Uniqueness
2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a benzofuran moiety, a piperidine ring, and a nicotinonitrile group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-26-17-6-2-4-14-12-18(28-19(14)17)21(25)24-10-7-16(8-11-24)27-20-15(13-22)5-3-9-23-20/h2-6,9,12,16H,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVRNDPAMYJULW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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